Thermochemical Stability: Enthalpy of Formation vs. 2-Chloro-4-nitrophenol
The standard molar enthalpy of formation in the gaseous phase (ΔfH°m(g)) for 4-chloro-2-nitrophenol is significantly more negative than that of its positional isomer 2-chloro-4-nitrophenol, indicating greater thermodynamic stability [1]. This difference impacts the energy balance of industrial syntheses and can influence reaction feasibility under specific conditions.
| Evidence Dimension | Standard molar enthalpy of formation in gaseous phase at T = 298.15 K |
|---|---|
| Target Compound Data | −(149.2 ± 1.8) kJ·mol⁻¹ |
| Comparator Or Baseline | 2-Chloro-4-nitrophenol: −(139.0 ± 2.8) kJ·mol⁻¹ |
| Quantified Difference | 10.2 kJ·mol⁻¹ more negative (more stable) |
| Conditions | Rotating-bomb combustion calorimetry in oxygen; gaseous phase values derived from solid-phase ΔfH°m(cr) and sublimation enthalpies measured by Calvet microcalorimetry. |
Why This Matters
A 10.2 kJ·mol⁻¹ difference in enthalpy of formation translates to measurable variations in reaction exothermicity, which can affect process safety margins and yield optimization in scaled-up syntheses.
- [1] Morais, V. M. F.; Miranda, M. S.; Matos, M. A. R. Thermochemical Parameters of the Chloronitrophenol Isomers: A Combined Experimental and Theoretical Investigation. J. Chem. Eng. Data 2007, 52 (2), 627–634. DOI: 10.1021/je6005218. View Source
